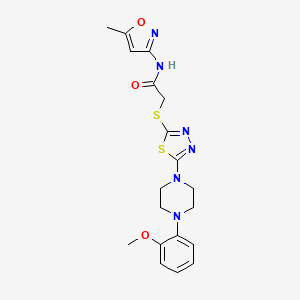

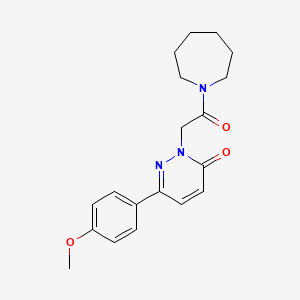

![molecular formula C13H9ClN4O2S B2547315 2-クロロ-N-(7-メチル-5-オキソ-5H-チアゾロ[3,2-a]ピリミジン-6-イル)ニコチンアミド CAS No. 941878-67-7](/img/structure/B2547315.png)

2-クロロ-N-(7-メチル-5-オキソ-5H-チアゾロ[3,2-a]ピリミジン-6-イル)ニコチンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

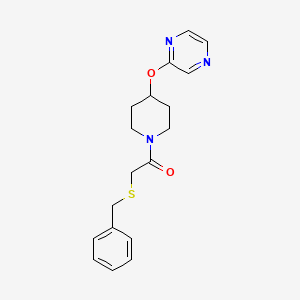

2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide is a useful research compound. Its molecular formula is C13H9ClN4O2S and its molecular weight is 320.75. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗腫瘍活性

2-クロロ-N-(7-メチル-5-オキソ-5H-チアゾロ[3,2-a]ピリミジン-6-イル)ニコチンアミドを含むチアゾロ[3,2-a]ピリミジン誘導体は、高い抗腫瘍活性を示すことが実証されています . これらの化合物は、新しい抗がん剤の設計のための有望な足場です .

抗菌活性

これらの化合物は、顕著な抗菌活性を示すことも示されています . これは、これらの化合物を新しい抗菌剤の開発のための潜在的な候補にしています。

抗炎症活性

同様の化合物のインビトロ抗炎症活性は評価されており、その結果、イブプロフェンなどの標準薬と比較して優れた活性を示すことが示されました .

新規医薬品の合成

巨大な合成の可能性に加えて、チアゾロ[3,2-a]ピリミジンの誘導体、特に2-置換された誘導体は、新しい医薬品の設計のための有望な足場です .

結合部位の修飾

チアゾロ[3,2-a]ピリミジン部分は、新しい結合部位を導入することで容易に修飾することができ、これはリガンドと生物学的標的との相互作用を最適化するために非常に必要です .

効果的な結合のための構造の設計

チアゾロ[3,2-a]ピリミジン環系のプリンへの構造的類似性は、生物学的標的に効果的に結合できる構造の設計に利用できます .

作用機序

While the specific mechanism of action for “2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide” is not available, similar compounds have been studied for their interactions with biomolecules. For instance, thiazolo[3,2-a]pyrimidines have been found to offer groove bindings with DNA and showed moderate bindings with Bovine Serum Albumin (BSA) .

特性

IUPAC Name |

2-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2S/c1-7-9(12(20)18-5-6-21-13(18)16-7)17-11(19)8-3-2-4-15-10(8)14/h2-6H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRDEAVWRAQLDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2547233.png)

![(E)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2547237.png)

![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)

![5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2547241.png)

![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2547248.png)